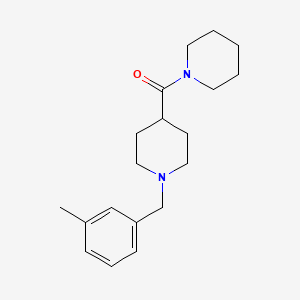
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide, also known as MNAT, is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound has shown promising results in various studies, indicating its potential as a therapeutic agent for different diseases.
Mechanism of Action
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide exerts its biological activity by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the activity of topoisomerase, an enzyme involved in DNA replication. These mechanisms of action make N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide a potential candidate for the development of drugs for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit various biochemical and physiological effects. For example, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to inhibit the growth of bacteria and fungi. Additionally, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has several advantages and limitations for lab experiments. One of the advantages is its potential as a therapeutic agent for various diseases. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has not yet been extensively studied in humans, and its safety and efficacy are not yet well-established.
Future Directions
There are several future directions for the research on N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another potential direction is to study the mechanism of action of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide in more detail to better understand its biological activity. Additionally, future studies could focus on optimizing the synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide to improve its yield and purity. Overall, N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has shown promising results in various studies, indicating its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide can be synthesized using various methods, including the reaction of 2-aminothiazole with 2-methoxyphenyl isothiocyanate and 4-nitrophenyl isothiocyanate in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. The synthesis of N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in developing new drugs. It has shown promising results in various studies, including antitumor, antibacterial, and antifungal activities. N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has also been reported to exhibit anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-22-15-5-3-2-4-13(15)17-16-18-14(10-23-16)11-6-8-12(9-7-11)19(20)21;/h2-10H,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYFKASHYUCTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5029479.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl propionate](/img/structure/B5029502.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)
![2-phenylethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5029556.png)

![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)